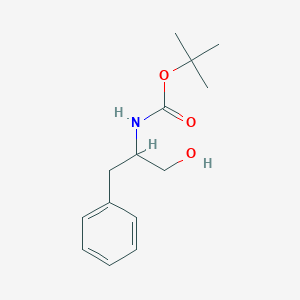![molecular formula C8H13NO4 B115948 (Z)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid CAS No. 151292-68-1](/img/structure/B115948.png)
(Z)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid, commonly known as Z-MA, is a compound that has gained attention in scientific research due to its potential biochemical and physiological effects.
作用机制
The mechanism of action of Z-MA is not yet fully understood. However, it is believed to work by inhibiting the activity of enzymes that produce reactive oxygen species, which can cause damage to cells and tissues.
Biochemical and physiological effects:
Z-MA has been shown to have several biochemical and physiological effects. It may help to reduce inflammation and oxidative stress in the body, which can contribute to the development of various diseases. Additionally, Z-MA may play a role in improving cognitive function and memory.
实验室实验的优点和局限性
One advantage of using Z-MA in lab experiments is its relatively low toxicity compared to other compounds. However, its mechanism of action is not yet fully understood, which can make it difficult to design experiments that accurately measure its effects.
未来方向
There are several potential future directions for research related to Z-MA. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential applications in other areas of scientific research.
In conclusion, Z-MA is a compound that has gained attention in scientific research due to its potential biochemical and physiological effects. While its mechanism of action is not yet fully understood, it has been studied for its potential use in the treatment of neurodegenerative diseases and may have antioxidant properties that can help reduce oxidative stress in the body. Further research is needed to fully understand the compound's potential applications and limitations.
合成方法
Z-MA can be synthesized through a multistep process involving the reaction of L-glutamic acid with tert-butyl carbamate and subsequent reactions with other reagents. The final product is obtained through recrystallization and purification processes.
科学研究应用
Z-MA has been studied for its potential applications in various fields of scientific research. It has been shown to have antioxidant properties and may play a role in reducing oxidative stress in the body. Additionally, Z-MA has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
属性
CAS 编号 |
151292-68-1 |
|---|---|
产品名称 |
(Z)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid |
分子式 |
C8H13NO4 |
分子量 |
187.19 g/mol |
IUPAC 名称 |
(Z)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid |
InChI |
InChI=1S/C8H13NO4/c1-8(2,3)13-7(12)9-5-4-6(10)11/h4-5H,1-3H3,(H,9,12)(H,10,11)/b5-4- |
InChI 键 |
GXAFLSXYHSLRNY-PLNGDYQASA-N |
手性 SMILES |
CC(C)(C)OC(=O)N/C=C\C(=O)O |
SMILES |
CC(C)(C)OC(=O)NC=CC(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)NC=CC(=O)O |
同义词 |
2-Propenoicacid,3-[[(1,1-dimethylethoxy)carbonyl]amino]-,(Z)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Bromo-1-[(2R)-tetrahydro-2-furanyl]-ethanone](/img/structure/B115866.png)
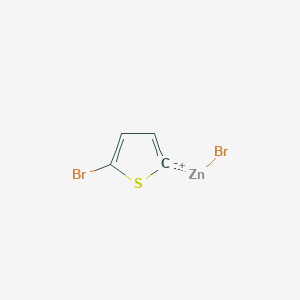

![2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine](/img/structure/B115874.png)
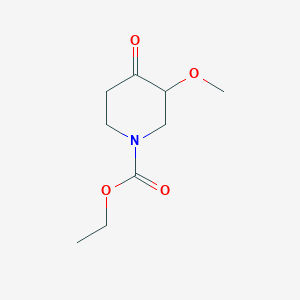
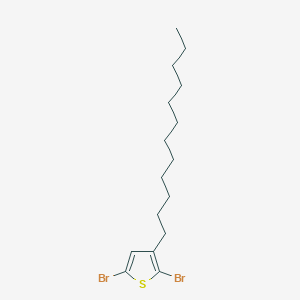

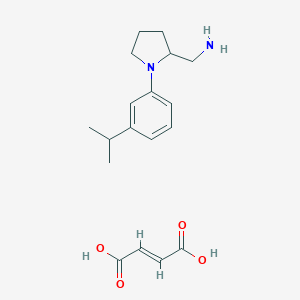
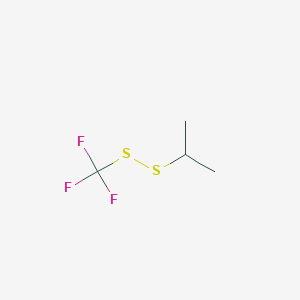
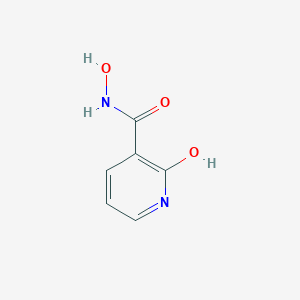

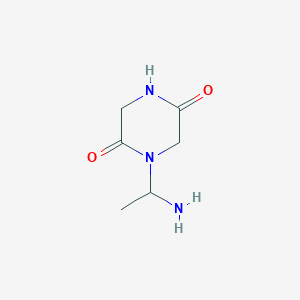
![4-Ethylpyrrolo[1,2-a]pyrazine](/img/structure/B115901.png)
